molecular formula C12H22N4O4S B7092789 1-(1H-imidazol-2-ylsulfonyl)-N,N-bis(2-methoxyethyl)azetidin-3-amine

1-(1H-imidazol-2-ylsulfonyl)-N,N-bis(2-methoxyethyl)azetidin-3-amine

Cat. No.: B7092789
M. Wt: 318.40 g/mol
InChI Key: HTKBLBKWFKAFQQ-UHFFFAOYSA-N
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Description

1-(1H-imidazol-2-ylsulfonyl)-N,N-bis(2-methoxyethyl)azetidin-3-amine is a synthetic organic compound characterized by the presence of an imidazole ring, a sulfonyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-imidazol-2-ylsulfonyl)-N,N-bis(2-methoxyethyl)azetidin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide.

    Azetidine Ring Formation: The azetidine ring can be formed through cyclization reactions involving appropriate precursors, such as β-amino alcohols or β-haloamines.

    Final Coupling: The final step involves coupling the imidazole-sulfonyl intermediate with the azetidine derivative under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1H-imidazol-2-ylsulfonyl)-N,N-bis(2-methoxyethyl)azetidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the imidazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

1-(1H-imidazol-2-ylsulfonyl)-N,N-bis(2-methoxyethyl)azetidin-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of enzymes or receptors involved in various diseases.

    Materials Science: Its structural features may allow it to be used in the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Biological Studies: The compound can be used as a probe or tool in biological studies to investigate the function of specific proteins or pathways.

    Industrial Applications: It may serve as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-2-ylsulfonyl)-N,N-bis(2-methoxyethyl)azetidin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The imidazole ring can interact with metal ions or active sites in proteins, while the sulfonyl group can form hydrogen bonds or electrostatic interactions with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-imidazol-2-ylsulfonyl)-N,N-dimethylazetidin-3-amine: Similar structure but with different substituents on the azetidine ring.

    1-(1H-imidazol-2-ylsulfonyl)-N,N-bis(2-hydroxyethyl)azetidin-3-amine: Similar structure but with hydroxyl groups instead of methoxy groups.

Uniqueness

1-(1H-imidazol-2-ylsulfonyl)-N,N-bis(2-methoxyethyl)azetidin-3-amine is unique due to the presence of both methoxyethyl groups and the azetidine ring, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with tailored functionalities.

Properties

IUPAC Name

1-(1H-imidazol-2-ylsulfonyl)-N,N-bis(2-methoxyethyl)azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O4S/c1-19-7-5-15(6-8-20-2)11-9-16(10-11)21(17,18)12-13-3-4-14-12/h3-4,11H,5-10H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKBLBKWFKAFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)C1CN(C1)S(=O)(=O)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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